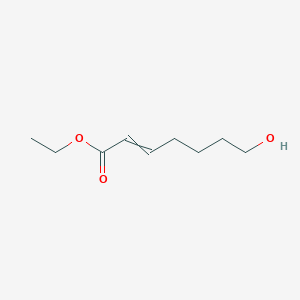









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[CH3:2].[H-].[Na+].Cl.O>O1CCCC1>[CH2:1]([O:3][C:4](=[O:12])[CH2:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][O:11]1)[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
99.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=CCCCCO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice-water bath
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 2 h
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (3×1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with hexanes/ethyl acetate (3×800 mL, hexanes/ethyl acetate=10/1
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 10% ethyl acetate/hexanes)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1OCCCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 77.1 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |